

Physicochemical properties of 1,3-Dichloro-2-(trifluoromethyl)benzene

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Compound of Interest

Compound Name:	1,3-Dichloro-2-(trifluoromethyl)benzene
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An In-depth Technical Guide to the Physicochemical Properties of **1,3-Dichloro-2-(trifluoromethyl)benzene**

Abstract

This technical guide offers a comprehensive examination of **1,3-Dichloro-2-(trifluoromethyl)benzene**, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a functionalized benzene ring, it serves as a versatile building block in organic synthesis. This document provides a detailed overview of its chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, it delves into the scientific rationale behind its applications, particularly in drug development, by exploring the role of the trifluoromethyl group in modulating biological and physical properties. Standardized protocols for characterization, alongside essential safety and handling information, are provided to support researchers and drug development professionals in their work with this compound.

Chemical Identity and Molecular Structure

1,3-Dichloro-2-(trifluoromethyl)benzene is a substituted benzene derivative featuring two chlorine atoms and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties and reactivity.

- IUPAC Name: **1,3-Dichloro-2-(trifluoromethyl)benzene**

- CAS Number: 104359-35-5[\[1\]](#)
- Molecular Formula: C₇H₃Cl₂F₃
- Molecular Weight: 215.00 g/mol [\[2\]](#)[\[3\]](#)
- Canonical SMILES: C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl
- InChI Key: BJYHBJUWZMHGGQ-UHFFFAOYSA-N[\[3\]](#)

Caption: Molecular structure of **1,3-Dichloro-2-(trifluoromethyl)benzene**.

Core Physicochemical Properties

Experimental data for this specific isomer is limited in publicly available literature. Therefore, properties of closely related isomers are provided for comparative context and estimation. The strategic placement of electron-withdrawing chlorine and trifluoromethyl groups dictates the compound's physical characteristics, such as its boiling point and density.

Property	Value / Description	Source (or Comparative Compound)
Molecular Weight	215.00 g/mol	[2] [3]
Physical State	Expected to be a liquid at room temperature.	Based on related isomers.
Boiling Point	No data available. For comparison, 1,3-Bis(trifluoromethyl)benzene boils at 116 °C. [4] [5] [6]	[4] [5] [6]
Melting Point	No data available. For comparison, 1,3-Bis(trifluoromethyl)benzene melts at -35 °C. [6]	[6]
Density	No data available. For comparison, 1,3-Bis(trifluoromethyl)benzene has a density of 1.378 g/mL at 25 °C. [6]	[6]
Solubility	Insoluble in water. Soluble in common organic solvents like alcohols, ethers, and benzene. [6]	[6]
Calculated LogP	4.1	[2] [3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of **1,3-Dichloro-2-(trifluoromethyl)benzene**. While a definitive spectrum for this compound is not available, its expected spectroscopic features can be predicted based on its structure.

- **¹H NMR:** The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. It should display signals in the aromatic region (approx. 7.0-7.8 ppm)

corresponding to the three distinct protons on the benzene ring. The coupling patterns will be influenced by their positions relative to each other.

- ^{13}C NMR: The carbon NMR spectrum should show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon directly attached to the CF_3 group will characteristically appear as a quartet due to C-F coupling.
- ^{19}F NMR: The fluorine NMR is a powerful tool for this molecule. It is expected to show a single, sharp signal (a singlet) characteristic of the CF_3 group, likely in the range of -60 to -65 ppm.
- Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) would be observed at m/z 214. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M^+ , $\text{M}+2$, $\text{M}+4$ peaks with a ratio of approximately 9:6:1). Key fragmentation pathways would likely involve the loss of chlorine (Cl) or the trifluoromethyl (CF_3) group.

Synthesis and Reactivity

The synthesis of substituted trifluoromethylbenzenes often involves multi-step processes. A plausible synthetic route for **1,3-Dichloro-2-(trifluoromethyl)benzene** could involve the trifluoromethylation of a pre-existing dichlorinated benzene derivative.



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Caption: A plausible synthetic pathway for the target compound.

The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. This deactivation makes the ring less susceptible

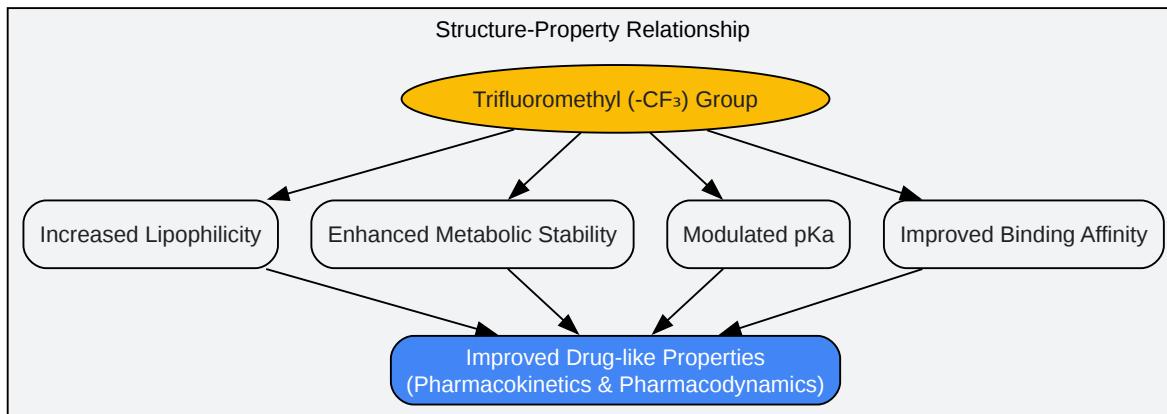
to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

The Trifluoromethyl Group: Implications in Drug Design

The inclusion of a trifluoromethyl ($-CF_3$) group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.^[7] **1,3-Dichloro-2-(trifluoromethyl)benzene** serves as a valuable scaffold for introducing this group into larger, more complex pharmaceutical candidates.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the $-CF_3$ group highly resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug.^[7]
- **Lipophilicity:** The $-CF_3$ group significantly increases the lipophilicity (fat-solubility) of a molecule, as indicated by its positive Hansch π value.^[7] This property can enhance the ability of a drug to cross cell membranes and reach its biological target.
- **Binding Affinity:** The high electronegativity of the fluorine atoms allows the $-CF_3$ group to participate in favorable electrostatic and dipole interactions with target proteins, potentially increasing the binding affinity and potency of the drug.
- **Bioisosterism:** The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group, allowing chemists to fine-tune a molecule's properties without drastically altering its shape.^[7]

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern drug discovery.^[8]



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Caption: Influence of the trifluoromethyl group on molecular properties.

Standardized Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The Shake-Flask method is a standard, albeit labor-intensive, protocol for its determination.

Objective: To experimentally determine the LogP value of **1,3-Dichloro-2-(trifluoromethyl)benzene**.

Materials:

- **1,3-Dichloro-2-(trifluoromethyl)benzene**
- n-Octanol (reagent grade)
- Deionized water
- Separatory funnels (glass, with PTFE stopcocks)

- Mechanical shaker
- Centrifuge
- UV-Vis Spectrophotometer or HPLC with UV detector
- Volumetric flasks and pipettes

Methodology:

- Solvent Saturation (Self-Validation Step): To ensure thermodynamic equilibrium, pre-saturate the solvents. Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the layers to separate completely. The resulting octanol is water-saturated, and the water is octanol-saturated. Use these solvents for the experiment. This step is critical to prevent volume changes during the partitioning experiment, which would invalidate the results.
- Standard Solution Preparation: Prepare a stock solution of the test compound in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
- Partitioning: In a separatory funnel, add a precise volume of the stock solution (e.g., 20 mL) and an equal volume of octanol-saturated water (20 mL).
- Equilibration: Tightly cap the funnel and shake it on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25 °C). This step ensures the compound has fully partitioned between the two phases.
- Phase Separation: Allow the funnel to stand undisturbed until the two layers have clearly separated. To break up any emulsions, the mixture can be centrifuged at a low speed.
- Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method like UV-Vis spectroscopy or HPLC. It is crucial to create a calibration curve first.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

- $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
- $\text{LogP} = \log_{10}(P)$
- Replicates: Perform the experiment in triplicate to ensure reproducibility and report the mean LogP value with the standard deviation.

Safety and Handling

As with any halogenated organic compound, **1,3-Dichloro-2-(trifluoromethyl)benzene** should be handled with care. While specific toxicity data is not readily available, data from related compounds suggests the following precautions.

- Hazard Classification: Based on similar compounds, it may be classified as causing skin corrosion/irritation, serious eye damage, and may be harmful if swallowed or inhaled.[9][10]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11]
- Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

Conclusion

1,3-Dichloro-2-(trifluoromethyl)benzene is a specialized chemical intermediate whose value is derived from its unique combination of substituents. The presence of chlorine atoms and a trifluoromethyl group on the benzene ring creates a molecule with distinct physicochemical properties, including high lipophilicity and potential for enhanced metabolic stability in derivative compounds. While experimental data for this specific isomer remains sparse, its structural similarity to well-characterized compounds allows for reliable predictions of its behavior and properties. For researchers in drug discovery and materials science, this compound represents a key building block for the synthesis of novel molecules with tailored electronic and biological characteristics.

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